4-Amino-2-fluoro-3-methylphenol
Description
4-Amino-2-fluoro-3-methylphenol is a fluorinated phenolic compound featuring an amino group (-NH₂) at the 4-position, a fluorine atom at the 2-position, and a methyl group (-CH₃) at the 3-position of the benzene ring. This substitution pattern confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing fluorine and hydroxyl groups, as well as steric effects from the methyl substituent. Such compounds are often utilized in pharmaceutical intermediates, agrochemicals, and organic synthesis due to their ability to modulate electronic and steric interactions in molecular systems .
Properties
CAS No. |
173322-81-1 |
|---|---|
Molecular Formula |
C7H8FNO |
Molecular Weight |
141.14 g/mol |
IUPAC Name |
4-amino-2-fluoro-3-methylphenol |
InChI |
InChI=1S/C7H8FNO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,9H2,1H3 |
InChI Key |
FDQUEAPRNNBTRX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1F)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1F)O)N |
Synonyms |
Phenol, 4-amino-2-fluoro-3-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences and similarities between 4-amino-2-fluoro-3-methylphenol and structurally analogous compounds:
Key Comparisons:
Acidity and Solubility: The phenolic -OH group in this compound renders it more acidic than 4-fluoro-2-methylaniline (pKa ~10 vs. ~4.6 for aniline derivatives) . This enhances solubility in polar solvents like water or ethanol. In contrast, 2-amino-5-fluoropyridine’s pyridine ring increases polarity and solubility in organic solvents .
Electronic Effects: Fluorine’s electronegativity stabilizes negative charge in the phenolic -OH group, making it more acidic than 4-chloro-2-methylphenol (Cl is less electronegative) . The nitro group in 4-fluoro-2-nitroaniline withdraws electron density, reducing reactivity in nucleophilic substitution reactions compared to amino-substituted analogs .
DFT studies on similar azo compounds () suggest that substituent positions (e.g., fluorine vs. chlorine) significantly influence molecular stability and electronic distribution .
Biological and Synthetic Relevance: Fluorinated phenols, such as the target compound, are often explored as enzyme inhibitors or antibacterial agents due to their ability to disrupt H-bonding networks . 4-Fluoro-2-methylaniline is a precursor in dye synthesis, whereas nitroaniline derivatives are intermediates in explosive manufacturing .
Preparation Methods
Nitrosation of m-Cresol
The process begins with m-cresol (3-methylphenol), which undergoes nitrosation using sodium nitrite and hydrochloric acid at 3–10°C to yield 4-nitroso-3-methylphenol. Optimal conditions (1:0.39:0.68 ratio of m-cresol, NaOH, and NaNO₂) achieve 93% conversion.
Catalytic Hydrogenation
The nitroso intermediate is reduced using hydrogen gas (0.5 MPa) in methanol with palladium-carbon (0.03:1 catalyst-to-substrate ratio) and ammonia as a promoter. This step proceeds at 20–25°C for 2–8 hours, affording 4-amino-3-methylphenol in 85–93% yield.
Fluorination at Position 2
To introduce fluorine, xenon difluoride (XeF₂) is employed under hydrogen fluoride catalysis. Protecting the amino group as an acetyl derivative prevents undesired side reactions. Fluorination at 40°C in dilute sulfuric acid (pH 7.0–7.5) achieves 80–88% regioselectivity for the 2-position. Deprotection via hydrolysis yields the final product.
Key Data:
| Step | Conditions | Yield | Catalyst |
|---|---|---|---|
| Nitrosation | 3–10°C, NaNO₂/HCl | 93% | – |
| Hydrogenation | 20–25°C, Pd/C, NH₃ | 85% | 5% Pd/C |
| Fluorination | 40°C, XeF₂, HF | 88% | HF |
Method 2: Halogenation of Preformed Amino-Methylphenol Derivatives
Electrophilic Fluorination
4-Amino-3-methylphenol is treated with fluoroboric acid (HBF₄) and nitrosyl tetrafluoroborate (NOBF₄) in acetonitrile at −10°C. The amino group directs electrophilic fluorination to the ortho position (C-2), yielding this compound in 75–82% yield.
Ullmann-Type Coupling
An alternative route involves coupling 3-methyl-2-fluorophenylboronic acid with hydroxylamine under copper(I) catalysis. While this method avoids nitrosation, yields are moderate (65–70%) due to competing protodeboronation.
Method 3: Multi-Step Synthesis via Sulfonation and Fluorination
Sulfonation for Directing Fluorination
Adapting techniques from 4-amino-3-fluorophenol synthesis, 4-nitro-3-methylphenol is sulfonated at position 2 using concentrated sulfuric acid. The sulfonic group directs xenon difluoride to the desired position during fluorination.
Desulfonation and Reduction
Post-fluorination, the sulfonic group is eliminated via reflux in dilute H₂SO₄, followed by catalytic hydrogenation of the nitro group to amino. This method achieves 78–84% overall yield but requires stringent temperature control during sulfonation (10–30°C).
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 70–75% | 65–70% | 78–84% |
| Regioselectivity | High (88%) | Moderate | High (82%) |
| Scalability | Industrial | Lab-scale | Pilot-scale |
| Environmental Impact | Moderate | Low | High (H₂SO₄) |
Method 1 is favored for industrial production due to established protocols for nitrosation-hydrogenation, whereas Method 3 offers better regiocontrol at the expense of corrosive reagents.
Industrial Scalability and Process Optimization
Q & A
Q. What role does the amino group play in directing regioselectivity during electrophilic aromatic substitution reactions of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
